molecular formula C2H6O4S<br>C2H6O4S<br>(CH3O)2SO2 B3418229 Dimethyl sulfate CAS No. 1216599-58-4

Dimethyl sulfate

Cat. No.: B3418229
CAS No.: 1216599-58-4
M. Wt: 126.13 g/mol
InChI Key: VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Description

Dimethyl sulfate is a chemical compound with the formula (CH₃O)₂SO₂. It is the dimethyl ester of sulfuric acid and is primarily used as a methylating agent in organic synthesis. This compound is a colorless, oily liquid with a faint onion-like odor. It is highly toxic and poses significant health hazards upon exposure .

Mechanism of Action

Target of Action

Dimethyl sulfate (DMS) is primarily used as a methylating agent in organic synthesis . Its primary targets are phenols, amines, and thiols . These compounds play crucial roles in various biological processes, including protein synthesis and signal transduction .

Mode of Action

DMS acts by transferring a methyl group to its targets. This process, known as methylation, is assumed to occur via an SN2 reaction . In this reaction, one methyl group is transferred more quickly than the second . The methylation of phenols, for example, occurs through an electrophilic methylation, which happens through an SN2 nucleophilic attack .

Biochemical Pathways

It is known that dms plays a significant role in the sulfur cycle . DMS is the dominant volatile organic sulfur in global oceans, and the cleavage of dimethylsulfoniopropionate (DMSP), which can be produced by marine bacteria and phytoplankton, is the predominant source of oceanic DMS .

Pharmacokinetics

It is known that dms is extremely toxic, and its use as a laboratory reagent has been superseded to some extent by methyl triflate . It’s important to note that understanding the ADME properties of a compound is crucial for comprehending its pharmacology, safety, and drug labeling recommendations .

Result of Action

The molecular and cellular effects of DMS action are largely due to its role as a methylating agent. Methylation can significantly alter the function of biomolecules, leading to profound effects on cellular processes. Dms is extremely toxic, and exposure can lead to severe health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMS. For instance, DMS plays a significant role in modifying cloud properties in the atmosphere . Changes in environmental conditions, such as temperature and pH, can influence the rate of DMS production and its subsequent effects .

Biochemical Analysis

Cellular Effects

Dimethyl sulfate has profound effects on various types of cells and cellular processes. It is extremely toxic and can cause severe damage to the respiratory tract, eyes, and skin . It can also cause systemic effects, including damage to the liver and kidneys . This compound can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role as a methylating agent. It can transfer a methyl group to other molecules, leading to changes in their structure and function . This can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is known for its delayed toxicity, allowing potentially fatal exposures to occur prior to the development of any warning symptoms . Over time, it can cause severe damage to the respiratory tract, eyes, and skin, and can lead to systemic effects such as damage to the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models At lower doses, it may cause irritation and mild symptoms, while at higher doses, it can cause severe damage and potentially fatal outcomes

Metabolic Pathways

This compound is involved in several metabolic pathways. It is initially biodegraded by cleavage into dimethyl sulfide and acrylate or by demethylation to 3-methylmercaptopropionate (MMPA). Demethylation of MMPA produces 3-mercaptopropionate (MPA) which is catabolized with the elimination of H2S to leave acrylate .

Preparation Methods

Dimethyl sulfate can be synthesized through several methods. One common laboratory method involves the esterification of sulfuric acid with methanol:

2CH3OH+H2SO4(CH3)2SO4+2H2O2 \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow (\text{CH}_3)_2\text{SO}_4 + 2 \text{H}_2\text{O} 2CH3​OH+H2​SO4​→(CH3​)2​SO4​+2H2​O

In industrial settings, this compound is produced by the continuous reaction of dimethyl ether with sulfur trioxide:

(CH3)2O+SO3(CH3)2SO4(\text{CH}_3)_2\text{O} + \text{SO}_3 \rightarrow (\text{CH}_3)_2\text{SO}_4 (CH3​)2​O+SO3​→(CH3​)2​SO4​

This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Dimethyl sulfate is a versatile methylating agent and undergoes various chemical reactions, primarily through nucleophilic substitution (S_N2) mechanisms. Some common reactions include:

  • Methylation of Phenols and Alcohols

    ROH+(CH3)2SO4ROCH3+H2SO4\text{ROH} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{ROCH}_3 + \text{H}_2\text{SO}_4 ROH+(CH3​)2​SO4​→ROCH3​+H2​SO4​

      Reagents and Conditions: Phenols or alcohols, this compound, and a base such as sodium hydroxide.

      Major Products: Methyl ethers.

  • Methylation of Amines

    RNH2+(CH3)2SO4RN(CH3)2+H2SO4\text{RNH}_2 + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{RN(CH}_3)_2 + \text{H}_2\text{SO}_4 RNH2​+(CH3​)2​SO4​→RN(CH3​)2​+H2​SO4​

      Reagents and Conditions: Amines, this compound, and a base.

      Major Products: Methylated amines.

  • Methylation of Thiols

    RSH+(CH3)2SO4RSCH3+H2SO4\text{RSH} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{RSCH}_3 + \text{H}_2\text{SO}_4 RSH+(CH3​)2​SO4​→RSCH3​+H2​SO4​

      Reagents and Conditions: Thiols, this compound, and a base.

      Major Products: Methylated thiols

Scientific Research Applications

Dimethyl sulfate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dimethyl sulfate is often compared with other alkylating agents such as diethyl sulfate, methyl triflate, and dimethyl carbonate. Here are some key comparisons:

Conclusion

This compound is a highly effective methylating agent with diverse applications in organic synthesis, biological research, and industrial processes. Despite its toxicity, its efficiency and cost-effectiveness make it a valuable compound in various fields of science and industry.

Properties

IUPAC Name

dimethyl sulfate
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InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3
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InChI Key

VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)OC
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Molecular Formula

C2H6O4S, Array
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DSSTOX Substance ID

DTXSID5024055
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Molecular Weight

126.13 g/mol
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Physical Description

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor.
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Boiling Point

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes)
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Flash Point

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c.
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Solubility

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3%
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Density

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33
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Vapor Density

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg
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Mechanism of Action

Pathogenesis ... may be explained by substance's alkylating properties and fact that it hydrolyzes to form sulfuric acid and methyl alcohol which enter bloodstream. ... /in/ animal experimentation ... methyl alcohol was found in blood and viscera., Methylazoxymethanol (MAM) and dimethyl sulfate (DMS) are mutagens whose genetic effects can be ascribed to the methylation of DNA. While both methylate the N7 position of guanine heavily, only MAM strongly methylates the O(6) position of guanine. ... The relative effectiveness and specificity of MAM and DMS in bacterial assays /were evaluated/ for the induction of point mutations and the formation of chromosomal duplications by genetic recombination. Salmonella typhimurium strain TS1121 was used to measure the formation of genetic duplications on the basis of the aroC321 allele and mutations by reversion of the hisG46 allele. Specific base pair substitutions and frameshift mutations were measured in a reversion assay based on lacZ alleles of Escherichia coli. The results show MAM to be the more potent mutagen and DMS the stronger recombinagen in the Salmonella assay. In the lacZ assay DMS induced several classes of base pair substitutions (GC to AT transitions, GC to TA transversions and AT to TA transversions), as well as lower frequencies of +1, -1 and -2 frameshift mutations. The activity of MAM as a base pair substitution mutagen was more specific than that of DMS, inducing only GC to AT transitions. It also induced +G, -G, -A and -CG frameshift mutations, though more weakly than it induced GC to AT transitions. Long known as a base pair substitution mutagen, the induction of frameshifts by MAM was unexpected. ....
Record name DIMETHYL SULFATE
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Impurities

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether.
Record name DIMETHYL SULFATE
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Color/Form

Colorless oily liquid

CAS No.

77-78-1
Record name DIMETHYL SULFATE
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Melting Point

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F
Record name DIMETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/589
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Record name DIMETHYL SULFATE
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Record name DIMETHYL SULFATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethyl sulfate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.